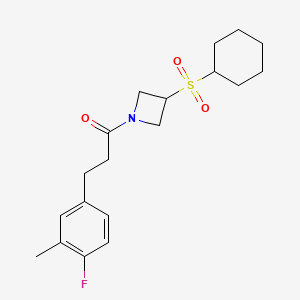
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one, commonly known as CX-5461, is a small molecule inhibitor that has been identified as a promising anticancer drug. CX-5461 selectively targets RNA polymerase I (Pol I) transcription, which is overexpressed in cancer cells, leading to the inhibition of ribosomal RNA (rRNA) synthesis and ultimately cell death. The purpose of
科学的研究の応用
Transformation into Other Compounds
- The azetidinone structure, similar to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one, can transform into other compounds. For instance, trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones have been transformed into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the versatility of azetidinone derivatives in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).
Antibacterial Properties
- Azetidinone derivatives have shown antibacterial properties. For instance, 7-azetidinylquinolones demonstrated effectiveness against both Gram-positive and Gram-negative bacteria (Frigola et al., 1994).
Antimicrobial Activity
- Several azetidinone-based compounds have been synthesized with demonstrated antimicrobial activity. This suggests potential for developing new antimicrobial agents using azetidinone frameworks (Mistry, K. R. Desai, & Nigam J. Desai, 2016).
Structural Studies
- The structure of azetidin-2-ones, including those based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, has been explored. This indicates the ongoing interest in understanding the structural aspects of such compounds for various applications (Twamley, O’Boyle, & Meegan, 2020).
Potential in Antitumor and Antitubercular Activities
- Research into the synthesis of azetidinone analogues has also revealed their potential in antitumor and antitubercular activities. This opens up avenues for therapeutic applications in oncology and tuberculosis treatment (Chandrashekaraiah et al., 2014).
特性
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO3S/c1-14-11-15(7-9-18(14)20)8-10-19(22)21-12-17(13-21)25(23,24)16-5-3-2-4-6-16/h7,9,11,16-17H,2-6,8,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYUVLNICNHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

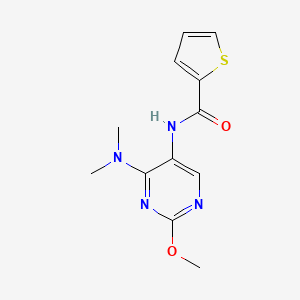

![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol](/img/structure/B2801709.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2801710.png)
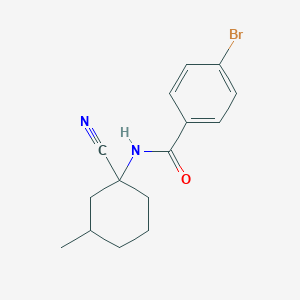


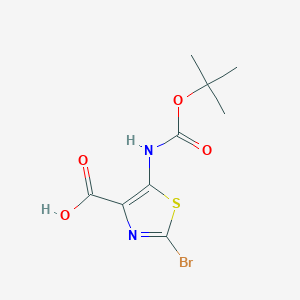

![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2801722.png)
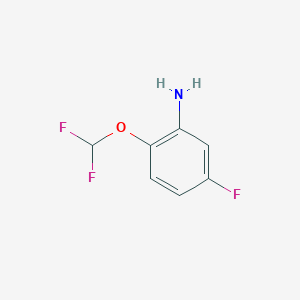
![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2801724.png)